Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex heterocyclic organic compound with the molecular formula . This compound features a pyrimidine ring, characterized by the presence of two nitrogen atoms and various substituents, including benzyl groups and a carboxylate ester. The unique structure of this compound positions it for potential applications in medicinal chemistry and organic synthesis.
The compound is synthesized through multi-step organic reactions, primarily involving the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with urea or thiourea. This synthetic route is designed to yield high purity and efficiency, making it suitable for both laboratory and industrial applications.
Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the class of pyrimidine derivatives. Pyrimidines are significant in various biological processes and are often explored for their pharmacological properties. This compound is classified as a dioxo derivative due to the presence of two carbonyl groups within its structure.
The synthesis of Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. Typically, reactions are performed under controlled temperatures and monitored using techniques such as thin-layer chromatography to ensure completion before proceeding to purification steps like recrystallization.
Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific biological targets such as enzymes or receptors. The structural features allow it to bind effectively at active sites on these targets:
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong oxidizing agents which could lead to degradation or alteration of functional groups.
Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several significant applications:
Research continues into its biological activities and potential therapeutic applications across various fields including pharmacology and materials science.
The compound Ethyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a highly substituted pyrimidine derivative with systematic nomenclature defining its structural features precisely. Its IUPAC name explicitly denotes:
The molecular formula C₂₁H₂₀N₂O₄ (MW = 364.39-364.40 g/mol) confirms this architecture, comprising 21 carbon atoms, 20 hydrogens, 2 nitrogens, and 4 oxygens [1] [3]. Key structural features include the central uracil-like core (dioxotetrahydropyrimidine) with N-benzylation and C5-esterification, enhancing both lipophilicity and steric bulk compared to simpler pyrimidinones.
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1335054-67-5 |
IUPAC Name | Ethyl 1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylate |
Molecular Formula | C₂₁H₂₀N₂O₄ |
Molecular Weight | 364.39 g/mol |
SMILES | CCOC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
InChI Key | KRUJEYFTIMFPTI-UHFFFAOYSA-N |
While experimental spectroscopic data for this specific compound is limited in publicly available literature, its structural analogs and computational predictions provide robust identification frameworks:
Infrared (IR) Spectroscopy:Key absorption bands predicted:
C-N absorption: 1100-1150 cm⁻¹ [6]
Mass Spectrometry:High-resolution ESI-MS would show:
Table 2: Predicted Key Spectral Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 7.2-7.4 (m, 10H, Ar-H); δ 5.1 (d, 2H, N-CH₂-Ar); δ 4.3 (q, 2H, O-CH₂); δ 1.3 (t, 3H, CH₃) |
IR | νₘₐₓ 1745 (ester C=O), 1680 (pyrimidine C=O), 1205 (C-O) cm⁻¹ |
MS | [M]⁺ 364.140; [M - OEt]⁺ 319; [PhCH₂]⁺ 91 |
Direct crystallographic data for Ethyl 1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylate remains unreported in the available literature. However, insights can be inferred from closely related structures:
Pyrimidine Ring Conformation:Analogous dioxopyrimidines exhibit near-planar ring geometries due to conjugation across C2=O, C4=O, and C5-C6 bonds. N-Alkylation (e.g., benzyl groups) minimally perturbs this planarity but introduces steric interactions influencing crystal packing [7] [9].
Spatial Arrangement of Substituents:The C5-ester group typically lies coplanar with the pyrimidine ring to maximize π-conjugation. Benzyl groups adopt orientations perpendicular to the heterocyclic plane to minimize steric clashes, evidenced in methyl homologs like Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (PubChem CID: 75530208) [8].
Packing Forces:Crystal lattices of similar compounds are stabilized by C-H···O hydrogen bonds (involving carbonyl oxygens) and π-π stacking (between benzyl/pyrimidine rings at centroid-centroid distances of 3.7-3.9 Å) [9].
The absence of a solved crystal structure for this compound highlights an opportunity for future crystallographic studies to elucidate subtle conformational preferences and intermolecular interactions.
Comparative assessment with structurally modified congeners reveals how subtle alterations impact physicochemical properties:
Methyl Ester Analog (C₂₀H₁₈N₂O₄):Replacing ethyl with methyl at C5 reduces molecular weight to 350.37 g/mol and slightly decreases lipophilicity (predicted logP reduction of ~0.3 units). This homolog shares identical benzyl/dioxo substitution but exhibits higher crystallinity due to reduced conformational flexibility [8].
N-Alkyl Variants:Replacing N-benzyl with smaller alkyl groups (e.g., isopropyl in Ethyl 1-isopropyl-2,4-dioxo-3-phenyltetrahydropyrimidine-5-carboxylate, CAS 2135644-96-9) significantly lowers molecular weight (MW 302.33 g/mol) and logP (experimental logP ~2.0 vs. ~2.3 for dibenzyl analog). This enhances aqueous solubility but diminishes π-stacking capability [5].
Core-Modified Derivatives:Thienopyrimidine analogs (e.g., Ethyl 2-phenylthieno[2,3-d]pyrimidine-7-carboxylate) exhibit rigid fused-ring systems with increased planarity, elevating melting points and altering electronic properties (e.g., bathochromic UV shifts) [7].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2